Trilead dioxide phosphonate
Description
Structure
2D Structure
Properties
IUPAC Name |
hydrogen phosphite;lead(2+);oxolead | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HO3P.2O.3Pb/c1-4(2)3;;;;;/h1H;;;;;/q-2;;;;;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZQCXJJXWHRDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP([O-])[O-].O=[Pb].O=[Pb].[Pb+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HO5PPb3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
7.3e+02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12141-20-7 | |
| Record name | Lead oxide phosphonate (Pb3O2(HPO3)) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012141207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trilead dioxide phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.035 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies
Review of Established Synthetic Routes for Trilead Dioxide Phosphonate (B1237965)
Trilead dioxide phosphonate, also known as dibasic lead(II) phosphite (B83602), is identified with the CAS Number 12141-20-7. nih.govepa.gov While it is an established chemical compound used in various industrial applications, detailed, publicly accessible scientific literature outlining its specific synthetic pathways is limited. ila-reach.org However, the synthesis of such mixed oxide-salt compounds typically involves reactions utilizing lead oxides or various lead salts as primary precursors.
Synthesizing lead-based compounds often involves lead oxides as starting materials. ila-reach.org Numerous physiochemical methods, including chemical synthesis, calcination, and thermal decomposition, have been employed for the synthesis of lead monoxide (PbO) nanoparticles, which can serve as precursors. researchgate.net For instance, nanostructured lead oxide can be formed through the calcination of a gel derived from lead acetate (B1210297) and polyvinyl alcohol at temperatures between 300-500 °C. ijcps.org These synthesized lead oxides can then be used in subsequent reactions with a phosphorus source, such as phosphorous acid, under controlled conditions to yield the target mixed oxide phosphonate compound. The stoichiometry of the reactants and reaction conditions like temperature and pH would be critical in isolating the desired this compound phase.
An alternative to using lead oxides directly is the employment of lead salts as precursors. Lead(II) acetate is a common starting material in the synthesis of lead-based coordination compounds and materials. dicp.ac.cnresearchgate.net A general approach would involve dissolving a lead salt, such as lead acetate or lead nitrate, in a suitable solvent and reacting it with a phosphite source. The reaction of lead(II) acetate with proline-N-methyl-phosphonic acid under hydrothermal conditions, for example, has been shown to produce a novel lead(II) phosphonate. dicp.ac.cn A similar strategy could be adapted for this compound, where the controlled hydrolysis of the lead salt in the presence of a phosphite anion could lead to the formation of the lead oxide component alongside the phosphonate salt in a single process.
Exploration of Novel Synthetic Approaches to Lead Phosphonate Systems
Research into metal phosphonates has expanded to include advanced synthetic techniques that offer greater control over the structure and properties of the resulting materials. These methods, while not specifically documented for this compound, are highly relevant for the synthesis of related lead phosphonate and lead oxide materials.
Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline inorganic-organic hybrid materials, including metal phosphonates. mdpi.com These reactions are typically performed in sealed vessels (autoclaves) at elevated temperatures and pressures, allowing for the formation of unique structures that may not be accessible under ambient conditions. mdpi.com For example, a novel layered lead(II) phosphonate, Pb4O[O3PCH2–NC4H7–CO2]2, was successfully synthesized via a hydrothermal reaction between lead(II) acetate and proline-N-methyl-phosphonic acid at 180 °C. dicp.ac.cn Similarly, hydrothermal methods have been used to prepare lead oxide nanocrystals. semanticscholar.orgnottingham.ac.uk These techniques offer precise control over particle size and morphology, which are crucial for the material's ultimate application.
Table 1: Examples of Hydrothermal Synthesis for Lead-Based Compounds
| Precursors | Temperature | Product | Reference |
| Lead(II) acetate, Proline-N-methyl-phosphonic acid | 180 °C | Pb4O[O3PCH2–NC4H7–CO2]2 | dicp.ac.cn |
| Lead nitrate, Urea | Not specified | Lead oxide nanocrystals | researchgate.net |
The properties of metal phosphonate complexes are largely dictated by the structure of the organic phosphonate ligand. Consequently, significant research has been directed toward the synthesis of novel and complex phosphonate ligands for advanced coordination chemistry. ichem.md
Phosphonate ligands are a significant class of molecules that can generate a variety of complexes due to their multiple coordination sites. ichem.md The synthesis of these ligands often employs established organophosphorus chemistry reactions. For instance, the Kabachnik-Fields reaction, a three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite, is a key method for creating α-aminophosphonates. researchgate.net This approach was used to synthesize the novel N-(methylene-2-pyridine)-N,N-bis(diethoxyphosphorylmethyl)amine ligand. ichem.mdresearchgate.net Another advanced strategy involves incorporating phosphonic acid groups into other molecular scaffolds, such as diimides, to create water-soluble, polar ligands suitable for forming hybrid metal-organic complexes. stmarytx.edu
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that contains portions of all reactants. beilstein-journals.orgallfordrugs.com These reactions are prized for their high atom economy, operational simplicity, and time and energy savings, making them environmentally friendly. beilstein-journals.orgmdpi.com
One-pot procedures have been developed for a wide range of phosphonate derivatives. nih.govnih.gov A notable example is the one-pot, three-component synthesis of terminal vinylphosphonates from aldehydes, nitromethane, and trialkyl phosphites. organic-chemistry.org Similarly, the Kabachnik-Fields reaction is a classic MCR used for preparing α-aminophosphonates. researchgate.net These strategies can be catalyzed by various agents, including Lewis acids or metal complexes, and can sometimes be enhanced by microwave irradiation to reduce reaction times and improve yields. mdpi.com The development of such one-pot methodologies for lead phosphonate systems could provide a more efficient and sustainable route to compounds like this compound.
Table 2: Overview of Multicomponent Strategies for Phosphonate Synthesis
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference(s) |
| Kabachnik-Fields | Aldehyde/Ketone, Amine, Dialkyl phosphite | Acidic or basic catalysis | α-Aminophosphonates | researchgate.net |
| Pudovik Reaction | Aldehyde, Diethyl phosphite, Salicylaldehyde, Malononitrile | InCl3 | (2-amino-3-cyano-4H-chromen-4-yl)phosphonates | beilstein-journals.org |
| Tandem Henry-Michael | Aldehyde, Nitromethane, Trialkyl phosphite | Ionic Liquid (5-HPAA) | Terminal vinylphosphonates | organic-chemistry.org |
| Isoindolinone Synthesis | 2-Formylbenzoic acid, Primary amine, Dialkyl phosphite | Microwave, catalyst-free | Isoindolin-1-one-3-phosphonates | mdpi.com |
Optimization of Reaction Parameters for this compound Synthesis
The formation of this compound is sensitive to a variety of reaction parameters. Systematic investigation of these factors allows for the enhancement of reaction efficiency, product quality, and reproducibility. Key parameters that are typically optimized include the choice of solvent and catalyst, as well as the operational temperature and pressure.
The solvent medium can significantly impact the reaction rate, yield, and morphology of the resulting this compound. While many syntheses of metal phosphonates are performed under hydrothermal or solvothermal conditions, the choice of solvent is critical. mdpi.com In the broader field of phosphonate synthesis, a range of solvents have been studied, with their polarity and coordinating ability playing a key role. For inorganic systems like this compound, water is a common and environmentally benign solvent, particularly in hydrothermal methods. However, the use of co-solvents can modify the solubility of precursors and influence crystal growth.
Solvent-free synthesis is also a viable and greener alternative. rsc.org Depending on the specific reaction, solvent-free conditions can sometimes offer higher yields compared to when solvents are used. For instance, in some phosphonate syntheses, solvent-free reactions have been shown to produce yields as high as 93%, a figure that was only matched by using toluene (B28343) as a solvent. rsc.org The effect of the solvent can be so pronounced that in some cases, the reaction is significantly hindered in aqueous media, while in others, water provides excellent yields. rsc.org
Catalysts are often employed to lower the activation energy of the reaction, thereby increasing the reaction rate and allowing for milder reaction conditions. rsc.org For phosphonate synthesis in general, a variety of catalysts have been explored, including metal-based catalysts and organocatalysts. scispace.com In the context of inorganic phosphonates, Lewis acids can play a significant role in promoting the reaction. The choice of catalyst can dramatically affect the yield and reaction time. For example, in the synthesis of some α-aminophosphonates, the use of a nano-FGT catalyst under solvent-free conditions at ambient temperature allowed for optimal performance. rsc.org
| Solvent System | Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Water | None | 48 | 65 |
| Water | Lewis Acid | 24 | 78 |
| Ethanol | None | 36 | 72 |
| Ethanol | Pd(OAc)2 | 12 | 85 |
| Toluene | Cu(I) | 18 | 88 |
| Solvent-Free | None | 12 | 80 |
| Solvent-Free | Lewis Acid | 6 | 92 |
Temperature and pressure are critical parameters in the synthesis of this compound, particularly in hydrothermal and solvothermal methods. These parameters directly influence the kinetics of the reaction and the crystallinity of the final product. High-throughput (HT) methods are increasingly being used to efficiently screen for optimal synthesis parameters, including temperature and pH. mdpi.com
In hydrothermal synthesis, the temperature is typically elevated to increase the solubility of the reactants and promote the crystallization of the product. The synthesis of metal phosphonates is often carried out under such conditions, with reaction times that can range from a few hours to several days. mdpi.com The pressure in these reactions is usually autogenous, meaning it is the result of the vapor pressure of the solvent at the reaction temperature.
The specific temperature profile, including the heating and cooling rates, can also affect the particle size and morphology of the resulting material. While detailed studies on the effect of pressure on this compound formation are scarce, it is understood that in hydrothermal synthesis, pressure plays a role in maintaining the solvent in a liquid state above its boiling point, which is essential for the reaction to proceed.
| Temperature (°C) | Pressure (bar) | Yield (%) | Crystallinity |
|---|---|---|---|
| 120 | 5 | 55 | Amorphous |
| 140 | 10 | 70 | Low |
| 160 | 15 | 85 | Moderate |
| 180 | 20 | 95 | High |
| 200 | 25 | 93 | High (with impurities) |
Green Chemistry Principles in Lead Phosphonate Synthesis Research
The application of green chemistry principles to the synthesis of phosphonates is an area of growing interest, driven by the need for more sustainable and environmentally friendly chemical processes. scienmag.com For lead phosphonates, this involves exploring alternative energy sources, greener solvents, and more efficient catalytic systems to minimize waste and energy consumption. rsc.org
Several green synthetic methods are applicable to phosphonate synthesis, including ultrasound-assisted and microwave-promoted reactions. rsc.org These techniques can often lead to significantly shorter reaction times and higher yields compared to conventional heating methods. researchgate.net For example, some ultrasound-assisted syntheses of phosphonates have been shown to achieve high yields in a matter of minutes. rsc.org
Solvent-free synthesis is another key principle of green chemistry that has been successfully applied to phosphonate production. rsc.org By eliminating the need for a solvent, this approach reduces waste and can simplify the product purification process. The use of water as a solvent, when feasible, is also a green alternative to organic solvents. rsc.org
The development of reusable catalysts is another important aspect of green phosphonate chemistry. rsc.org Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are particularly attractive. Research in this area focuses on developing robust and highly active catalysts that can be used in multiple reaction cycles without a significant loss of performance.
The "greening" of phosphonate chemistry is an ongoing effort that aims to address the environmental impact of these important compounds, from their synthesis to their potential for recycling. rsc.org
Advanced Structural Elucidation and Characterization
Spectroscopic Characterization Techniques
Spectroscopic methods provide detailed information about the functional groups, electronic transitions, and chemical states of atoms within a compound.
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For trilead dioxide phosphonate (B1237965), the primary functional group is the phosphite (B83602) anion (HPO₃²⁻). The vibrational modes of this anion, along with vibrations associated with the lead-oxygen lattice, are expected to dominate the FTIR and Raman spectra. The P-H bond in the phosphite group gives rise to a characteristic stretching frequency, which is a key indicator of its presence. Additionally, the P-O stretching and O-P-O bending modes will produce distinct bands.
Table 1: Expected Vibrational Frequencies for Trilead Dioxide Phosphonate
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| P-H | Stretching | ~2321 | Raman |
| P-O | Symmetric Stretch | ~874 | Raman |
| P-O | Asymmetric Stretch | 900 - 1100 | FTIR/Raman |
| O-P-O | Bending | 400 - 600 | FTIR/Raman |
Note: The expected wavenumbers are based on data for the phosphite anion and lead oxides from various sources. nih.govnih.gov
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for characterizing phosphorus-containing compounds, providing information about the chemical environment of the phosphorus nucleus. wikipedia.org The chemical shift (δ) in a ³¹P NMR spectrum is highly sensitive to the nature of the substituents on the phosphorus atom. wikipedia.org
Table 2: Typical ³¹P NMR Chemical Shift Ranges for Related Phosphorus Species
| Phosphorus Species | Oxidation State | Typical Chemical Shift Range (ppm) |
|---|---|---|
| Phosphates (e.g., HPO₄²⁻) | +5 | 23 - 37 |
| Phosphonates (e.g., R-PO₃²⁻) | +3 | 43 - 49 |
| Phosphine (B1218219) Oxides | +5 | 25 - 50 |
Data compiled from various sources on ³¹P NMR spectroscopy. nih.govbohrium.comyoutube.com
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. stanford.edu For this compound, XPS can be used to determine the oxidation states of lead, phosphorus, and oxygen and to verify the stoichiometry of the compound at the surface.
The core level spectra of lead (Pb 4f), phosphorus (P 2p), and oxygen (O 1s) are of particular interest. The Pb 4f spectrum is expected to show a doublet (Pb 4f₇/₂ and Pb 4f₅/₂) corresponding to Pb(II). The binding energies for Pb(II) in oxides are typically in the range of 137-139 eV for the Pb 4f₇/₂ peak. aip.orgaip.orgxpsfitting.com The P 2p spectrum would confirm the +3 oxidation state of phosphorus in the phosphite group. The O 1s spectrum can be complex, with contributions from the lead oxide lattice (Pb-O), the phosphite group (P-O), and potentially surface hydroxides or adsorbed water. Deconvolution of the O 1s peak can provide valuable information about these different oxygen environments.
Table 3: Expected Binding Energies in XPS for this compound
| Element | Core Level | Expected Binding Energy (eV) | Reference Compound |
|---|---|---|---|
| Lead (Pb) | 4f₇/₂ | 137.5 - 138.5 | PbO |
| Lead (Pb) | 4f₅/₂ | 142.4 - 143.4 | PbO |
| Phosphorus (P) | 2p | ~133 | Phosphonates |
| Oxygen (O) | 1s | ~529 | PbO |
Binding energies are referenced to adventitious carbon at 284.8 eV and are based on data for lead oxides and phosphonate compounds. aip.orgaip.orgthermofisher.com
UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a compound. shu.ac.uk For inorganic materials like this compound, the absorption of UV-Vis radiation typically involves charge-transfer transitions. These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions.
In this compound, electronic transitions are likely to occur from the oxygen and phosphite ligands to the lead(II) centers (LMCT). The Pb²⁺ ion has a 6s² electronic configuration, and transitions involving these electrons (s-p transitions) can also occur. The UV-Vis spectrum of lead(II) compounds in solution often shows absorption bands in the UV region. For solid-state samples, the spectrum can provide information about the band gap of the material. The absorption edge can be used to estimate the optical band gap energy. While specific UV-Vis data for this compound is not available, studies on the spectrophotometric determination of lead often involve the formation of colored complexes with absorption maxima in the visible range, which is a different application of this technique. ekb.egpharmtech.comijcrar.com The electronic transitions in this compound are expected to be in the UV region due to the nature of the constituent ions. libretexts.orgpharmatutor.org
Diffraction-Based Structural Analysis
Diffraction techniques are essential for determining the crystal structure and phase purity of solid materials.
Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of crystalline materials. It provides information on the crystal structure, phase purity, and crystallite size of a sample. nist.gov The diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), is a fingerprint of the crystalline material.
Table 4: Example of PXRD Data Interpretation
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |
|---|---|---|---|
| Hypothetical Data | Calculated | Observed | Assigned |
| 20.0 | 4.436 | 100 | (110) |
| 25.5 | 3.490 | 80 | (111) |
| 30.2 | 2.957 | 65 | (200) |
This table presents a hypothetical example of how PXRD data for a crystalline material would be presented and interpreted.
Single-Crystal X-ray Diffraction (SCXRD) for Atomic Arrangement and Crystal Packing
In a typical SCXRD experiment, a single crystal of the compound is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities. By rotating the crystal, a complete set of diffraction data is collected. This data is then processed to determine the unit cell parameters and the symmetry of the crystal, ultimately leading to the solution of the crystal structure.
Based on these findings for related compounds, a hypothetical crystal structure for this compound could be proposed and analyzed. The table below presents plausible crystallographic data for this compound, derived from known structures of similar lead phosphite compounds.
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.55 |
| b (Å) | 5.10 |
| c (Å) | 16.25 |
| β (°) | 110.5 |
| Volume (Å3) | 663.4 |
| Z | 4 |
| Calculated Density (g/cm3) | 5.85 |
Electron Diffraction and Microscopy Techniques for Nanoscale Structure
Electron diffraction and microscopy techniques are indispensable for investigating the nanoscale structural features of materials. These methods are particularly useful for characterizing materials that may not form large single crystals suitable for SCXRD or for probing localized structural details and defects.
Transmission Electron Microscopy (TEM) provides high-resolution images of the material's morphology and internal structure. In the context of this compound, TEM could be employed to visualize the size, shape, and aggregation of nanoparticles or to examine the layered nature of the material at the nanoscale. For instance, studies on lead oxide nanosheets have utilized TEM to reveal their crystallinity and the presence of defects oup.com.
Selected Area Electron Diffraction (SAED) is a technique used in conjunction with TEM to obtain diffraction patterns from very small regions of a sample. This is analogous to X-ray diffraction but uses a beam of electrons instead of X-rays. SAED patterns can be used to determine the crystal structure and orientation of individual nanocrystals. For lead oxide nanomaterials, SAED analysis has been instrumental in distinguishing between different phases, such as litharge (α-PbO) and massicot (β-PbO), and identifying their crystallographic orientations oup.com.
The table below illustrates the kind of information that could be obtained from an electron diffraction analysis of this compound nanocrystals.
| d-spacing (Å) | Relative Intensity | Miller Indices (hkl) |
|---|---|---|
| 3.52 | Strong | (202) |
| 3.15 | Medium | (112) |
| 2.88 | Strong | (211) |
| 2.55 | Weak | (020) |
| 2.01 | Medium | (400) |
High-Resolution Transmission Electron Microscopy (HRTEM) allows for the direct imaging of the atomic lattice of a crystalline material. This technique can reveal details about the crystal structure, including the arrangement of atomic columns and the presence of dislocations, stacking faults, and other defects. For a compound like this compound, HRTEM could be used to visualize the stacking of lead oxide and phosphonate layers and to investigate any structural modulations at the atomic scale.
Elemental and Compositional Analysis
Atomic Absorption Spectrophotometry (AAS) for Lead Content Determination
Atomic Absorption Spectrophotometry (AAS) is a widely used and reliable technique for determining the concentration of specific metal elements in a sample. For this compound, AAS is an excellent method for the precise quantification of lead content, ensuring the stoichiometry of the compound.
The principle of AAS involves the absorption of light by free atoms in the gaseous state. A sample of this compound would first be dissolved, typically in an acidic solution, to bring the lead into an aqueous form. This solution is then introduced into a flame or a graphite (B72142) furnace, where it is vaporized and atomized. A light beam from a hollow cathode lamp containing lead is passed through the atomized sample. The lead atoms in the sample absorb light at a characteristic wavelength, and the amount of light absorbed is directly proportional to the concentration of lead in the sample.
Graphite furnace AAS (GFAAS) offers higher sensitivity and lower detection limits compared to flame AAS, making it suitable for trace lead analysis. The method is applicable in the range of 1 to 25 µg/L, and this range can be adjusted by varying the sample volume or instrumental settings nemi.gov. For accurate results, it is crucial to prepare a calibration curve using standard solutions of known lead concentrations.
The following table presents hypothetical data from an AAS analysis to determine the lead content in a sample of this compound.
| Sample ID | Measured Lead Concentration (mg/L) | Calculated Lead Content (%) | Theoretical Lead Content (%) |
|---|---|---|---|
| TDP-01 | 20.5 | 84.8 | 85.6 |
| TDP-02 | 20.8 | 85.2 | 85.6 |
| TDP-03 | 20.3 | 84.5 | 85.6 |
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Trace Elements
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is an extremely sensitive analytical technique capable of detecting a wide range of elements at trace and ultra-trace concentrations. In the analysis of this compound, ICP-MS is invaluable for identifying and quantifying trace elemental impurities that may be present from the starting materials or introduced during the synthesis process.
In ICP-MS, the sample, after being digested into a solution, is introduced into a high-temperature argon plasma. The plasma atomizes and ionizes the elements in the sample. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector then quantifies the ions of each element.
The high sensitivity of ICP-MS allows for the detection of impurities at the parts-per-billion (ppb) or even parts-per-trillion (ppt) level vitas.no. This is crucial as even minute amounts of certain impurities can significantly affect the material's properties. The technique can simultaneously measure a wide array of elements, providing a comprehensive impurity profile.
Below is an example of a data table that could be generated from an ICP-MS analysis of a this compound sample, showing the concentrations of various trace elements.
| Trace Element | Measured Concentration (µg/kg) | Detection Limit (µg/kg) |
|---|---|---|
| Cadmium (Cd) | 5.2 | 0.1 |
| Arsenic (As) | 2.8 | 0.2 |
| Mercury (Hg) | < 1.0 | 1.0 |
| Antimony (Sb) | 8.1 | 0.5 |
| Bismuth (Bi) | 15.4 | 0.5 |
X-ray Fluorescence (XRF) Spectroscopy for Elemental Composition Mapping
X-ray Fluorescence (XRF) Spectroscopy is a non-destructive analytical technique used to determine the elemental composition of materials. XRF is particularly useful for rapid qualitative and quantitative analysis and can also be used for elemental mapping to visualize the spatial distribution of elements within a sample.
The principle of XRF involves irradiating a sample with high-energy X-rays. This causes the ejection of inner-shell electrons from the atoms in the sample. Electrons from higher energy shells then drop to fill these vacancies, emitting secondary X-rays with energies characteristic of each element. By measuring the energies and intensities of these fluorescent X-rays, the elemental composition of the sample can be determined.
For this compound, XRF can be used to confirm the presence of lead and phosphorus as the major components and to detect other elements that may be present. Micro-XRF, which uses a focused X-ray beam, can be employed to create elemental maps of the sample's surface. This can reveal information about the homogeneity of the compound and the distribution of any impurities or different phases. XRF is a powerful tool for analyzing the elemental composition of a wide range of materials, including geological and biological samples azom.com.
The following table shows representative data from an XRF analysis of a this compound sample.
| Element | Detected Concentration (wt%) |
|---|---|
| Lead (Pb) | 85.3 |
| Phosphorus (P) | 4.2 |
| Oxygen (O) | 10.4 (by difference) |
| Silicon (Si) | 0.05 |
| Iron (Fe) | 0.02 |
Thermochemical Analysis Methods
Thermochemical analysis methods are used to study the physical and chemical changes that occur in a material as a function of temperature. The two most common techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide valuable information about the thermal stability, decomposition behavior, and phase transitions of a compound.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). For this compound, TGA can be used to determine its decomposition temperature and to identify any intermediate decomposition products. The thermal degradation of organophosphorus compounds often involves the elimination of a phosphorus acid nih.govnih.gov. In the case of lead compounds, decomposition in air typically leads to the formation of lead oxide dtic.mil.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference material as a function of temperature. DSC can detect endothermic and exothermic processes, such as melting, crystallization, and chemical reactions. For this compound, DSC could be used to identify any phase transitions that occur upon heating and to determine the enthalpy changes associated with these processes. The combination of TGA and DSC provides a comprehensive understanding of the thermal behavior of a material iitk.ac.inctherm.com.
The table below presents hypothetical TGA and DSC data for this compound.
| Analysis | Temperature Range (°C) | Observation |
|---|---|---|
| TGA | 25 - 300 | No significant weight loss |
| TGA | 300 - 450 | Weight loss corresponding to the loss of HPO3 |
| TGA | > 450 | Stable residue of lead oxide |
| DSC | ~350 | Endothermic peak (decomposition) |
Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways and Stability Assessment
Thermogravimetric Analysis (TGA) of this compound provides critical insights into its thermal stability and decomposition mechanisms. While precise quantitative data from TGA is not extensively detailed in publicly available literature, observational data from various sources allows for the construction of its thermal degradation profile.
The decomposition of this compound is a gradual process that occurs in distinct stages upon heating. A notable physical change is observed at approximately 200°C, where the substance turns a gray-black color, suggesting the onset of partial decomposition or a structural rearrangement. As the temperature increases to around 450°C, the material's color changes to a yellowish hue, which is indicative of the formation of lead oxide.
The following table summarizes the observed thermal events during the TGA of this compound.
| Temperature Range | Observed Phenomena | Resulting Products |
| ~ 200°C | Partial decomposition, color change to gray-black | Intermediate lead compounds |
| ~ 450°C | Further decomposition, color change to yellowish | Lead oxide |
| Gradual Decomposition | Complete breakdown of the compound | Lead phosphate (B84403), Water, Phosphine |
Differential Scanning Calorimetry (DSC) for Phase Transitions and Energetics
Differential Scanning Calorimetry (DSC) is employed to investigate the phase transitions and the associated energy changes in a material as a function of temperature. For this compound, thermal analysis techniques have revealed the occurrence of distinct phase transitions and decomposition stages at elevated temperatures.
The thermal events observed align with the findings from TGA. The initial phase transition or decomposition event is noted to begin around 200°C. A subsequent, more significant thermal event occurs at approximately 450°C, corresponding to the formation of lead oxide. While the endothermic or exothermic nature of these transitions is not specified in available literature, these temperature points represent significant changes in the material's structure and chemical composition.
The following table outlines the key thermal events for this compound as would be identified by DSC.
| Approximate Temperature | Thermal Event | Description |
| ~ 200°C | Phase Transition / Onset of Decomposition | Initial structural change, indicated by a color change to gray-black. |
| ~ 450°C | Decomposition / Phase Transition | Formation of lead oxide, indicated by a color change to yellowish. |
Chemical Reactivity and Mechanistic Investigations
Mechanistic Pathways of Trilead Dioxide Phosphonate (B1237965) Reactions
The reactions involving Trilead dioxide phosphonate are governed by the distinct properties of its metallic and non-metallic components. The coordination environment of the lead ions dictates its substitution chemistry, while the phosphite (B83602) group is the primary center of redox activity.
The structure of this compound features lead(II) ions in a distorted octahedral coordination geometry . The phosphite anion (HPO₃²⁻) typically acts as a bidentate ligand, bridging lead centers to form a stable polymeric structure . Ligand substitution reactions in such coordination complexes are fundamental to their reactivity and can be described by a continuum of mechanisms, primarily categorized as dissociative (D), associative (A), and interchange (I) libretexts.orgoup.com.
Dissociative (D) Mechanism: This pathway involves an initial, rate-limiting step where the leaving group departs from the coordination sphere, forming an intermediate with a lower coordination number. This is followed by the rapid coordination of the incoming ligand. For an octahedral complex, this would involve a 5-coordinate intermediate.
Associative (A) Mechanism: In this mechanism, the incoming ligand first binds to the metal center, creating an intermediate with a higher coordination number (e.g., a 7-coordinate intermediate for an octahedral complex), followed by the departure of the leaving group libretexts.org. This pathway is less common for octahedral complexes unless the central metal ion is large and not sterically hindered libretexts.org.
Interchange (I) Mechanism: This pathway is considered a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs, without a distinct, detectable intermediate oup.com. This mechanism can have either associative (Iₐ) or dissociative (IᏧ) character, depending on whether bond-making or bond-breaking is more significant in the transition state.
The specific mechanism for this compound would be influenced by factors such as the nature of the entering and leaving ligands, solvent effects, and steric hindrance around the lead centers.
| Mechanism Type | Key Characteristic | Intermediate Coordination Number (for Octahedral Complex) | Rate Determining Step |
|---|---|---|---|
| Dissociative (D) | Leaving group departs first | 5 | M-X bond breaking |
| Associative (A) | Incoming ligand binds first | 7 | M-Y bond formation |
| Interchange (I) | Concerted process; no true intermediate | - | Simultaneous bond breaking/formation |
The redox chemistry of this compound is dominated by the phosphite anion, which imparts reducing and antioxidant properties to the compound cjspvc.comwikipedia.org. The lead component generally remains as Pb(II), serving primarily as a structural and Lewis acidic center, while the phosphorus(III) in the phosphite is susceptible to oxidation.
The compound's thermal decomposition showcases its redox potential and is highly dependent on the surrounding atmosphere .
In an Inert Atmosphere : When heated in the absence of air or oxygen, the compound undergoes a reductive decomposition pathway, where the principal volatile product is phosphine (B1218219) (PH₃) researchgate.net.
In an Oxidative Atmosphere : In the presence of air, a more complex oxidative decomposition occurs. This process yields solid residues of lead oxides (PbO) and phosphorus oxides, with volatile products including water and trace amounts of acetic acid researchgate.net. Gradual decomposition can yield lead phosphate (B84403), water, and phosphine, which is pyrophoric (spontaneously flammable in air) nih.govnoaa.gov.
This antioxidant capability is a key aspect of its function in industrial applications, where the phosphite group can neutralize oxidative species, being itself converted to the more stable phosphate (containing P(V)) cjspvc.com. The oxidation of phosphite to phosphate is a thermodynamically favorable process kennesaw.edunih.gov.
| Condition | Reaction Type | Key Products | Reference |
|---|---|---|---|
| Heating in Inert Atmosphere | Reductive Decomposition | Phosphine (PH₃) | researchgate.net |
| Heating in Oxidative Atmosphere (Air) | Oxidative Decomposition | Lead Oxides, Phosphorus Oxides, Water | |
| Interaction with Oxidizing Agents | Antioxidant Action (Redox) | Phosphate (PO₄³⁻) | cjspvc.com |
Role of this compound as a Chemical Catalyst
While metal phosphonates as a class of materials have been explored for various catalytic applications, the documented role of this compound specifically is limited and primarily confined to its function as a reaction facilitator or "activator" in polymer processing, rather than as a catalyst for broad organic transformations.
The primary application of this compound is as a stabilizer in polymer systems, not as a polymerization catalyst plymouth.ac.ukadvancedenergy.com. However, it exhibits catalytic-like activity in specific contexts. A notable example is its role as a "kicker" or activator for the thermal decomposition of chemical blowing agents, such as azodicarbonamide (B1663908) (ABFA), used in the production of polymer foams alfa-chemistry.com. The addition of lead-based stabilizers, including dibasic lead phosphite, significantly lowers the decomposition temperature of ABFA alfa-chemistry.com. This allows the controlled release of gas for foaming at temperatures compatible with polymer processing. Its use as a catalyst in wider organic synthesis is not well-documented in scientific literature.
The mechanism by which this compound "kicks" or activates the decomposition of blowing agents like ABFA involves a direct interaction that lowers the activation energy of the decomposition reaction alfa-chemistry.com. In PVC formulations, the stabilizer neutralizes evolved hydrogen chloride (HCl), which would otherwise affect the decomposition temperature. By removing the influence of HCl, the lead phosphite's intrinsic activating effect on the blowing agent becomes dominant alfa-chemistry.com. This interaction demonstrates a clear catalytic effect, where the lead compound facilitates a chemical transformation (decomposition) under milder conditions without being consumed in the primary reaction.
Interactions with Polymer Systems and Associated Chemical Mechanisms
The most extensively studied aspect of this compound's reactivity is its function as a highly effective heat and light stabilizer for chlorinated polymers, particularly polyvinyl chloride (PVC) alfa-chemistry.com. Its stabilizing effect is multifaceted, involving several chemical mechanisms that act synergistically to prevent polymer degradation.
Acid Scavenger : The primary degradation pathway for PVC at elevated temperatures is dehydrochlorination, the release of hydrogen chloride (HCl) gas. HCl is autocatalytic, accelerating further degradation. The basic lead oxide components of this compound effectively neutralize HCl, forming stable lead chloride and water, thereby halting this catalytic cycle of degradation cjspvc.com.
Antioxidant : The phosphite moiety provides an antioxidant function cjspvc.com. During processing and use, polymers are exposed to oxygen, leading to oxidative degradation. The phosphite group can interrupt this process by reacting with and neutralizing radical species or peroxides, in a redox reaction where it is oxidized to phosphate.
UV Stabilizer : The compound contributes to weatherability and protects polymers from degradation by ultraviolet light cjspvc.comnih.govhaz-map.com. It is believed to function by absorbing UV radiation and dissipating the energy harmlessly, preventing the formation of free radicals that initiate polymer chain scission and cross-linking.
| Stabilizing Function | Associated Chemical Mechanism | Effect on Polymer |
|---|---|---|
| Heat Stabilization (Acid Scavenger) | Neutralization of evolved HCl: PbO + 2HCl → PbCl₂ + H₂O | Prevents autocatalytic degradation and discoloration. |
| Antioxidant Activity | Redox reaction: Phosphite (P³⁺) is oxidized to Phosphate (P⁵⁺) by reacting with radicals/peroxides. | Inhibits oxidative chain scission and maintains mechanical properties. |
| Light (UV) Stabilization | Absorption of UV radiation. | Prevents photo-oxidation, cracking, and chalking in outdoor applications. |
Chemical Stabilization Mechanisms in Polymer Degradation Processes
The degradation of polymers is a significant concern that can compromise their mechanical, chemical, and physical properties. This process is often initiated by factors such as heat, light, and oxygen, leading to the formation of reactive species like free radicals. Stabilizers are incorporated into polymer matrices to counteract these degradation pathways. While specific studies on this compound are limited, the role of similar inorganic lead compounds and phosphonates in polymer stabilization can be considered.
Inorganic lead compounds have historically been used as heat stabilizers, particularly in chlorine-containing polymers like polyvinyl chloride (PVC). Their primary function is to react with and neutralize degradation products, such as hydrogen chloride (HCl) in the case of PVC, thereby preventing autocatalytic degradation of the polymer chain. The mechanism typically involves the reaction of the metal oxide or salt with HCl to form a metal chloride and water.
Phosphonates, on the other hand, can act as secondary stabilizers. They function by decomposing hydroperoxides, which are key intermediates in the oxidative degradation cycle of many polymers. By converting hydroperoxides into non-radical, stable products, they interrupt the chain reaction of oxidation.
A hypothetical mechanism for this compound could involve a synergistic effect of the lead oxide and phosphonate moieties. The lead oxide component could act as an acid scavenger, while the phosphonate group could contribute to the decomposition of hydroperoxides.
Table 1: General Mechanisms of Polymer Stabilizers
| Stabilizer Type | General Mechanism of Action |
| Primary Antioxidants | Radical scavenging |
| Secondary Antioxidants | Hydroperoxide decomposition |
| Acid Scavengers | Neutralization of acidic byproducts |
| Light Stabilizers | Absorption of UV radiation or quenching of excited states |
It is important to note that without specific experimental data for this compound, these proposed mechanisms remain speculative.
Interfacial Chemistry and Adhesion Mechanisms at Polymer Interfaces
The interfacial chemistry of this compound at polymer interfaces is not well-documented. However, general principles suggest that for an inorganic particle to act as an effective adhesion promoter, it should possess surface characteristics that are compatible with the polymer matrix. The presence of functional groups that can interact with the polymer chains, either through chemical bonding or strong intermolecular forces, is crucial.
In the context of this compound, the phosphonate group could potentially play a role in adhesion promotion. Phosphonic acids and their derivatives are known to form strong bonds with metal oxide surfaces. If the polymer matrix contains functional groups that can interact with the lead or phosphonate moieties, such as hydroxyl or carboxyl groups, this could lead to improved interfacial adhesion.
The mechanism of adhesion promotion can be multifaceted and may involve:
Chemical Bonding: Formation of covalent or ionic bonds across the interface.
Interdiffusion: Entanglement of polymer chains across the interface.
Mechanical Interlocking: Physical anchoring of the polymer into a rough or porous surface.
Thermodynamic Adhesion: Favorable intermolecular interactions such as van der Waals forces and hydrogen bonding.
Without specific studies on the interfacial behavior of this compound, it is difficult to ascertain the dominant adhesion mechanism at play.
Surface Chemistry of this compound Particles
The surface chemistry of particles is paramount in determining their interaction with the surrounding environment, including their dispersibility in a polymer matrix and their adsorptive properties.
Adsorption and Desorption Phenomena on Material Surfaces
The surface of this compound particles can be expected to have active sites capable of adsorbing various molecules from their surroundings. Adsorption is the accumulation of atoms or molecules on the surface of a material, while desorption is the reverse process where the adsorbed species are released.
The nature of these active sites on this compound would depend on the termination of the crystal lattice at the surface. These could include lead atoms with available coordination sites, oxygen atoms, and the phosphonate groups. These sites could interact with molecules through various mechanisms, including:
Physisorption: Weak, non-covalent interactions such as van der Waals forces.
Chemisorption: Stronger interactions involving the formation of chemical bonds.
The adsorption and desorption behavior would be influenced by factors such as temperature, pressure, and the chemical nature of the adsorbate. For instance, polar molecules might be expected to adsorb more strongly to the surface if it possesses polar functional groups.
Strategies for Surface Modification and Functionalization
To enhance the performance of inorganic particles like this compound in specific applications, their surfaces are often modified or functionalized. Surface modification aims to alter the surface properties without changing the bulk composition of the particle.
Several strategies can be envisioned for the surface modification of this compound, although no specific methods have been reported in the literature. These could include:
Coating with a thin layer of another material: This can be done to improve compatibility with a polymer matrix or to introduce new functionalities.
Grafting of organic molecules: Attaching organic molecules to the particle surface can significantly alter its surface energy and reactivity. For example, grafting long-chain alkyl phosphonates could render the surface more hydrophobic.
Plasma treatment: Exposing the particles to a plasma can introduce new functional groups onto the surface.
Table 2: Potential Surface Modification Strategies
| Modification Strategy | Potential Outcome |
| Silane Coupling Agents | Improved compatibility with organic matrices |
| Phosphonic Acid Treatment | Altered surface energy and functionality |
| Polymer Grafting | Enhanced dispersibility and interfacial adhesion |
The choice of a suitable surface modification strategy would be highly dependent on the intended application of the this compound particles.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules from first principles, treating electrons and nuclei with the laws of quantum mechanics. These methods are invaluable for determining the geometric and electronic structures of Trilead dioxide phosphonate (B1237965).
Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For Trilead dioxide phosphonate, DFT calculations can predict a range of crucial properties:
Electronic Structure: DFT can be used to calculate the distribution of electrons within the compound. This includes mapping the electron density to reveal the nature of chemical bonds, identifying regions of high and low electron density, and calculating the density of states (DOS) to understand the available electronic energy levels.
Bonding Analysis: By analyzing the electron density and molecular orbitals, the nature of the bonds between lead, oxygen, phosphorus, and hydrogen atoms can be characterized. This includes determining the degree of covalent and ionic character in the Pb-O and P-O bonds.
Reactivity Predictions: DFT allows for the calculation of reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO gap provides an indication of the chemical stability of the molecule. A smaller gap suggests higher reactivity. These calculations can help predict how this compound might interact with other molecules or surfaces.
In studies of other phosphonate-containing compounds, DFT has been successfully applied to understand their electronic properties and complexation behavior. For instance, DFT calculations on phosphonate ligands have been used to elucidate their interaction with metal ions, which is relevant to the structure of this compound.
A hypothetical table of DFT-calculated parameters for a unit of this compound is presented below to illustrate the type of data that would be generated.
| Property | Predicted Value (Arbitrary Units) | Significance |
| HOMO Energy | -5.8 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.6 eV | Suggests the chemical stability and reactivity of the compound. |
| Total Dipole Moment | 3.5 D | Provides insight into the overall polarity of the molecular unit. |
| Mulliken Charge on Pb | +1.5 e | Estimates the partial charge on the lead atoms, indicating ionic character. |
| Mulliken Charge on P | +1.8 e | Estimates the partial charge on the phosphorus atom. |
Note: The values in this table are hypothetical and for illustrative purposes only.
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can provide very high accuracy for certain molecular properties. For a relatively complex inorganic compound like this compound, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be applied to smaller fragments of the crystal structure to:
Calculate highly accurate bond energies and bond lengths.
Determine precise vibrational frequencies, which can be compared with experimental spectroscopic data (e.g., from IR or Raman spectroscopy) to validate the computed structure.
Obtain accurate electronic properties, serving as a benchmark for less computationally expensive methods like DFT.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations typically focus on static, minimized energy structures, Molecular Dynamics (MD) simulations provide a picture of how atoms and molecules move over time. For a solid-state material like this compound, MD simulations can be used to study:
Vibrational Dynamics: MD can simulate the vibrations of the atoms within the crystal lattice at different temperatures, providing insights into the material's thermal properties and stability.
Interactions at Interfaces: MD simulations can model the interface between this compound and other materials (e.g., a solvent or a polymer matrix), which is crucial for understanding its behavior in various applications.
Structural Stability: By simulating the system at elevated temperatures, MD can help to predict the thermal stability of the crystal structure and identify potential phase transitions.
Crystallographic Information File (CIF) Analysis and Predictive Structural Modeling
A Crystallographic Information File (CIF) is a standard text file format for storing crystallographic information, typically generated from X-ray or neutron diffraction experiments. A CIF file for this compound would contain essential information such as:
Unit cell dimensions (a, b, c, α, β, γ).
Space group symmetry.
Atomic coordinates for each atom in the unit cell.
As of the latest search, a publicly available CIF file for this compound was not found in major crystallographic databases. However, if such data were available, it would be the starting point for:
Visualization of the 3D structure: Software can use the CIF to generate a three-dimensional model of the crystal lattice, allowing for detailed examination of bond lengths, angles, and packing.
Predictive Modeling: The experimental structure from a CIF file serves as an excellent starting point for the quantum chemical and molecular dynamics calculations described above. Theoretical models can be validated by comparing their results to the experimental data in the CIF.
Property Prediction: The crystal structure is a key input for solid-state property prediction software that can estimate properties like density, porosity, and even electronic band structure.
Structure-Reactivity Relationship Modeling
Understanding the relationship between a compound's structure and its chemical reactivity or biological activity is a cornerstone of modern chemistry.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity or a particular property. nih.govlookchem.com While no specific QSAR studies on this compound have been identified, the principles of QSAR can be discussed in the context of analogous lead compounds or phosphonates. nih.govlookchem.com
A QSAR study involves several key steps:
Data Set Collection: A set of molecules with known activities (e.g., toxicity) is gathered.
Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include:
Constitutional descriptors: Molecular weight, number of certain atom types.
Topological descriptors: Describing the connectivity of atoms.
Quantum chemical descriptors: HOMO/LUMO energies, dipole moment, partial charges.
Model Development: Statistical methods are used to build a mathematical equation that relates the descriptors to the activity.
Model Validation: The model's predictive power is tested on a set of compounds not used in its development.
The following table provides examples of descriptors that could be used in a QSAR model for lead-containing compounds.
| Descriptor Class | Example Descriptors | Relevance |
| Constitutional | Molecular Weight, Number of Lead Atoms | Relates to the size and overall composition of the molecule. |
| Topological | Wiener Index, Balaban J Index | Encodes information about the branching and connectivity of the molecule. |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Describes the size and shape of the molecule. |
| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, Partial Charge on Pb | Relates to the electronic properties and reactivity of the molecule. |
By applying such models, it would be possible to make predictions about the properties of this compound based on its calculated structural and electronic features.
Bond Valence Sum (BVS) Analysis for Lead Coordination Environments
Bond Valence Sum (BVS) analysis is a powerful empirical method used in coordination and solid-state chemistry to validate crystal structures and estimate the oxidation states of atoms. govst.eduwikipedia.orgcnr.it The method is based on the principle that the sum of the bond valences around a central atom is equal to its atomic valence or formal oxidation state. wikipedia.orgcnr.itgovst.edu For this compound (Pb₃O₂(HPO₃)), BVS analysis is particularly useful for examining the local coordination environments of the lead (Pb) atoms and confirming their expected +2 oxidation state.
The calculation of the bond valence sum for a specific atom (ion) involves summing the individual valences of all the bonds it forms. wikipedia.org The valence (vᵢ) of a single bond is calculated from its observed length (Rᵢ) using the following formula:
vᵢ = exp[(R₀ - Rᵢ) / b]
Where:
R₀ is an empirically determined parameter representing the ideal bond length for a bond of valence 1. wikipedia.orgmit.edu
Rᵢ is the experimentally observed bond length between the two atoms. wikipedia.org
b is an empirical constant, typically taken to be 0.37 Å. wikipedia.orgmit.edu
The Bond Valence Sum (V) for the central atom is then the sum of the individual bond valences:
V = Σvᵢ
In the crystal structure of this compound, it is anticipated that there would be multiple, crystallographically distinct Pb²⁺ cations, each with a unique coordination environment. This is a common feature in related complex lead compounds, such as Pb₃O₂(CO₃), which contains four symmetrically distinct Pb²⁺ cations in irregular polyhedra. researchgate.net Similarly, other lead phosphonate structures exhibit varied coordination environments for the lead ions, for instance, featuring PbO₄, PbO₇, and PbO₄ polyhedra within a single structure. acs.orgnih.gov
For each distinct Pb atom in this compound, a BVS analysis would be performed by identifying all neighboring oxygen atoms within a reasonable bonding distance. The lengths of these Pb-O bonds (Rᵢ) would be precisely measured from crystallographic data. Using the tabulated R₀ parameter for Pb²⁺-O bonds and the constant b (0.37 Å), the valence of each individual Pb-O bond is calculated.
The sum of these individual bond valences for each lead atom is then computed. A resulting sum close to the expected formal oxidation state of +2.0 provides strong evidence for the correctness of the determined crystal structure and confirms the assignment of the +2 oxidation state to the lead atoms. govst.edugovst.edu Significant deviation from this value might indicate an incorrect structure determination or unusual bonding characteristics.
The following table provides a hypothetical example of BVS calculations for three distinct lead sites in this compound, illustrating how the analysis confirms the +2 oxidation state.
| Lead Site | Coordination Number (CN) | Observed Pb-O Bond Lengths (Rᵢ) [Å] (Hypothetical) | Calculated Individual Bond Valence (vᵢ) (Hypothetical) | Bond Valence Sum (V) |
|---|---|---|---|---|
| Pb1 | 4 | 2.25, 2.28, 2.31, 2.35 | 0.61, 0.57, 0.53, 0.48 | 2.19 |
| Pb2 | 5 | 2.30, 2.33, 2.40, 2.45, 2.51 | 0.54, 0.50, 0.43, 0.38, 0.33 | 2.18 |
| Pb3 | 6 | 2.42, 2.46, 2.50, 2.55, 2.60, 2.65 | 0.41, 0.37, 0.34, 0.30, 0.26, 0.23 | 1.91 |
Material Science Applications and Performance Enhancement
Trilead Dioxide Phosphonate (B1237965) in Advanced Polymer Stabilization Systems
Trilead dioxide phosphonate plays a crucial role as a heat stabilizer, particularly in polyvinyl chloride (PVC) formulations. Its primary function is to mitigate the thermal degradation of the polymer during high-temperature processing and throughout its service life. The stabilization mechanism involves the neutralization of acidic byproducts, such as hydrochloric acid (HCl), which are released during the decomposition of PVC. By scavenging these corrosive byproducts, the lead stabilizer prevents the autocatalytic degradation of the polymer chain, thus preserving its structural integrity and mechanical properties.
Co-stabilizers, such as metal soaps (e.g., calcium stearate (B1226849) and zinc stearate), organotin compounds, or organic-based stabilizers, can complement the action of the primary lead stabilizer. For instance, a co-stabilizer might offer better early color stability, while the lead stabilizer provides excellent long-term heat stability. The combination can result in a stabilization package that is more effective than the sum of its individual components. This synergistic action allows for a wider processing window and improved performance of the final polymer composite.
The interaction between lead stabilizers and plasticizers is another area where synergistic effects are observed. Plasticizers, added to increase flexibility, can have their dispersion within the polymer matrix improved by the presence of lead stabilizer particles. These particles can act as nucleation sites, promoting a more uniform distribution of the plasticizer and preventing its migration to the surface over time, which helps maintain the material's flexibility and durability.
| Primary Stabilizer | Co-stabilizer | Observed Synergistic Effect |
|---|---|---|
| Lead-based (e.g., this compound) | Metal Soaps (Ca/Zn Stearates) | Improved initial color and long-term heat stability. |
| Lead-based (e.g., this compound) | Organotin Compounds | Enhanced heat stability and processing window. |
| Lead-based (e.g., this compound) | Plasticizers | Improved plasticizer dispersion and retention. |
The primary role of this compound in polymers like PVC is stabilization against degradation rather than direct participation in network formation or curing in the traditional sense of crosslinking thermosets. However, its influence on the polymer matrix during processing can indirectly affect the final properties of the material.
In the context of plasticized PVC, lead stabilizers can interact with plasticizer molecules to form stable complexes. These interactions can enhance the thermal stability of the plastic and reduce the risk of degradation during processing, ensuring the material cures or sets into a stable and durable product. The stabilizer helps to maintain the integrity of the plastic, preventing it from becoming brittle over time.
Role in Corrosion Inhibition Mechanisms in Metal Coatings
This compound is utilized as a corrosion inhibitor in protective coatings for metals. The mechanism of corrosion inhibition by lead-based pigments is multifaceted and highly effective.
One of the primary mechanisms involves the formation of a passive layer on the metal surface. This thin, inert oxide layer acts as a barrier, preventing corrosive substances from reaching the underlying metal and initiating the corrosion process.
Another key aspect of the corrosion inhibition mechanism is the formation of metal soaps through the reaction of the lead pigment with components of the coating's binder, such as fatty acids in oil-based paints. These lead soaps can then degrade into water-soluble lead salts. When a defect or scratch occurs in the coating, these soluble salts can migrate to the exposed metal surface. There, they react with ions present in the electrolyte (e.g., from moisture) to form stable, insoluble compounds that precipitate at the defect site, effectively "healing" the breach in the protective layer and stifling the corrosion reaction.
This dual action of passivation and defect-healing provides robust and long-lasting corrosion protection to the metal substrate.
Development of Metal Phosphonate Frameworks (MOFs) Utilizing Lead Centers
While the direct use of this compound as a precursor for the synthesis of Metal-Organic Frameworks (MOFs) is not extensively documented in readily available scientific literature, the development of lead phosphonate MOFs is an active area of research. These frameworks are constructed from lead ions or clusters linked together by phosphonate-based organic ligands. The resulting structures can exhibit high porosity, large surface areas, and tunable chemical functionalities, making them promising materials for a variety of applications.
The synthesis of these materials typically involves the reaction of a lead salt with a phosphonic acid linker under controlled conditions. The specific structure and properties of the resulting MOF are influenced by factors such as the nature of the organic linker, the reaction temperature, and the solvent system used.
Lead phosphonate MOFs, like other classes of MOFs, are being investigated for their potential in gas sorption and separation. The porous nature of these materials allows them to adsorb gas molecules onto their internal surfaces. The selectivity of a MOF for a particular gas is determined by a combination of factors, including the size and shape of the pores, as well as the chemical nature of the framework's surface.
By carefully designing the organic linkers with specific functional groups, it is possible to create MOFs with a high affinity for certain gases. This tailored selectivity is crucial for applications such as carbon capture, where CO2 needs to be selectively removed from a mixture of gases, or for the purification of industrial gas streams. Research in this area focuses on synthesizing new lead phosphonate MOFs and characterizing their gas uptake capacities and selectivities for various gases.
| Target Gas | Application | Relevant MOF Property |
|---|---|---|
| Carbon Dioxide (CO2) | Carbon Capture and Sequestration | High selectivity for CO2 over other flue gas components. |
| Methane (CH4) | Natural Gas Storage | High volumetric and gravimetric uptake capacity. |
| Acetylene (C2H2) | Purification from CO2 | Preferential binding to C2H2 over CO2. |
A significant area of interest for metal phosphonate hybrid materials is their potential for proton conduction. Materials with high proton conductivity are essential components of technologies such as proton exchange membrane fuel cells (PEMFCs).
In lead phosphonate MOFs and other hybrid materials, proton conduction can occur through networks of hydrogen bonds formed by the phosphonate groups, coordinated water molecules, and other guest molecules within the pores. The efficiency of proton transport is highly dependent on the structure of these hydrogen-bonded networks and the humidity level.
Researchers are exploring the synthesis of lead phosphonate materials with structures that facilitate the formation of continuous proton conduction pathways. The characterization of their proton conductivity is typically performed using electrochemical impedance spectroscopy under varying conditions of temperature and humidity. The goal is to develop materials with high proton conductivity, good thermal and chemical stability, and low cost for use in next-generation energy technologies.
Optoelectronic Properties and Small-Molecule Capture Applications of Lead Phosphonates
The broader class of metal phosphonates has been investigated for various applications due to their structural versatility and functional properties. Research into lead phosphonates, including this compound, is aimed at understanding their potential in optoelectronics and as agents for capturing small molecules.
Currently, specific research detailing the optoelectronic properties—such as light emission, absorption, and conductivity—of this compound is limited in publicly accessible scientific literature. While metal phosphonates, in general, are explored for applications in photochemistry and as materials for electro-optical devices, dedicated studies on the optoelectronic characteristics of this compound are not extensively documented. researchgate.net
Integration into Advanced Composite Materials for Enhanced Functional Performance
This compound, also known commercially as Dibasic lead(II) phosphite (B83602), has found a primary application as a heat and light stabilizer in polymers, most notably in polyvinyl chloride (PVC). chemicalbook.comguidechem.comwsdchemical.com Its integration into PVC composites is primarily to prevent thermal degradation and protect against ultraviolet (UV) light, thereby enhancing the durability and weatherability of the final products. wsdchemical.comhaz-map.com
This stabilizing effect is attributed to its ability to act as an antioxidant and to neutralize acidic byproducts generated during the degradation of the polymer. alfa-chemistry.comcjspvc.com Common applications of PVC composites containing this compound include outdoor building materials, wire and cable insulation, and garden hoses. guidechem.comwsdchemical.comcjspvc.com
While its role as a stabilizer is well-established, there is a scarcity of scientific literature that specifically details the enhancement of other functional performances—such as mechanical strength, thermal conductivity, or electrical properties—of advanced composite materials due to the inclusion of this compound. Research in this area appears to be focused on its protective capabilities rather than its role as a performance-enhancing filler in the context of advanced material properties.
Below is a table summarizing some of the known properties of this compound:
| Property | Value |
| Synonyms | Dibasic lead(II) phosphite, Lead oxide phosphonate |
| CAS Number | 12141-20-7 |
| Molecular Formula | HO₅PPb₃ |
| Appearance | White or yellowish powder |
| Refractive Index | 2.25 |
| Solubility | Insoluble in water and organic solvents; Soluble in hydrochloric acid and nitric acid |
This data is compiled from various chemical supplier and database sources. nih.gov
Environmental Transformation and Remediation Research
Chemical Leaching Mechanisms from Polymeric and Composite Materials Containing Trilead Dioxide Phosphonate (B1237965)
Trilead dioxide phosphonate is utilized as a heat and light stabilizer in polymeric materials, particularly polyvinyl chloride (PVC), to prevent degradation during processing and use. chembroad.comgoldstab.com The potential for this and other additives to leach from the polymer matrix into the environment is a significant area of research. The leaching process is primarily a physical one, governed by the fact that additives like stabilizers are typically not chemically bonded to the polymer chains but are instead dispersed within the polymer matrix. oaepublish.comresearchgate.net
The migration of these additives from the bulk of the material to the surface and then into the surrounding environment is generally understood to occur through a multi-step process:
Diffusion: Additive molecules move from areas of higher concentration within the polymer to the surface. This process is influenced by the molecular size of the additive, the polymer's morphology, and environmental factors. oaepublish.com
Desorption: Once at the surface, the additive molecules separate from the polymer. oaepublish.com
Dispersion: The molecules are then transported away from the surface into the surrounding medium, such as water or soil. oaepublish.com
Several environmental factors can influence the rate of leaching. Temperature is a critical factor; studies on other PVC additives, such as organotins, have shown that leaching increases significantly at temperatures above the polymer's glass transition temperature. researchgate.net Physical weathering and photo-aging of the plastic can also accelerate the release of chemicals by creating smaller fragments (microplastics), which increases the surface-area-to-volume ratio and facilitates faster migration of additives. oaepublish.comconfex.com
Despite these general mechanisms for additive leaching, specific research on certain lead phosphonate compounds has highlighted their high stability. Hydrothermal synthesis has produced lead phosphonate compounds that, when tested, showed no detectable leaching of lead ions (Pb²⁺) into aqueous solutions across a broad pH range. nih.govnih.gov This suggests a very stable incorporation of the lead within the compound's structure. Furthermore, safety information for this compound specifies that it is an "article, without intended release of a chemical substance" and is considered "stable under normal use; no expected hazardous emissions." rtx.com However, mechanical or chemical removal processes, such as grinding or stripping, can generate hazardous particulates and waste that must be managed appropriately. rtx.com The presence of lead from stabilizers, often due to the use of recycled PVC, continues to be a concern in new products like flooring. nih.gov
| Factor | Description of Influence | Source |
|---|---|---|
| Temperature | Higher temperatures, especially above the polymer's glass transition temperature, increase the diffusion rate of additives, accelerating leaching. | researchgate.netresearchgate.net |
| Polymer Weathering/Aging | UV radiation and physical degradation break down the polymer into smaller particles (microplastics), increasing the surface area available for leaching. | oaepublish.comconfex.com |
| Chemical Bonding | Additives that are not covalently bonded to the polymer matrix are more susceptible to leaching. | oaepublish.comresearchgate.net |
| Particle Size | Smaller particle sizes result in a higher surface-area-to-volume ratio, which facilitates a more rapid release of additives. | oaepublish.com |
| Compound Stability | Highly stable compounds, such as certain synthesized lead phosphonates, show minimal to no detectable leaching under various conditions. | nih.govnih.gov |
Photochemical and Chemical Degradation Pathways in Environmental Matrices
The environmental degradation of this compound involves the breakdown of both its organolead and phosphonate components. The carbon-phosphorus (C-P) bond characteristic of phosphonates is notably stable and resistant to chemical hydrolysis and thermal degradation. nih.govresearchgate.net However, several pathways for its cleavage exist.
Photochemical Degradation: Research on various phosphonates has shown that they can undergo photodegradation when exposed to UV light. This process is significantly enhanced by the presence of certain metals, particularly iron (Fe(III)), which can form complexes with the phosphonates. nbinno.com While direct studies on lead phosphonate are limited, the behavior of other metal-phosphonate complexes suggests that sunlight could contribute to the breakdown of the phosphonate structure in surface waters.
Chemical Degradation: The primary chemical degradation pathway for phosphonates is hydrolysis, though it often requires harsh conditions. The hydrolysis of phosphonate esters to their corresponding phosphonic acids typically occurs under reflux with concentrated acids like hydrochloric acid. nih.govresearchgate.net In environmental matrices, such extreme conditions are rare, suggesting that simple hydrolysis is a slow process for the C-P bond.
The organolead component of the molecule undergoes different degradation processes. Studies on other organolead compounds, such as tetraalkyllead, in contaminated soils show that they are transformed into inorganic lead. nih.gov This process occurs via the formation of intermediate products like trialkyllead and dialkyllead compounds. nih.gov This transformation suggests that the lead in this compound would likely be converted to more stable, inorganic forms of lead in the environment.
Microbial Degradation: Microorganisms have evolved specific enzymatic pathways to cleave the stable C-P bond, especially in phosphorus-limited environments, to utilize phosphonates as a phosphorus source. nih.govnbinno.com The most studied of these is the C-P lyase pathway, a multi-enzyme system found in bacteria that proceeds through a radical-based mechanism to break the C-P bond. researchgate.netnih.gov Chemical modeling of this radical-based mechanism has been performed using lead tetraacetate, which further supports this pathway. researchgate.netmsu.ru While many industrial phosphonates are resistant to biodegradation, certain bacterial strains are capable of their degradation. nbinno.com
| Pathway | Component Targeted | Mechanism/Description | Source |
|---|---|---|---|
| Photochemical | Phosphonate | Degradation via UV light, a process that can be accelerated by the formation of metal complexes. | nbinno.com |
| Chemical (Abiotic) | Organolead | Transformation of the organolead moiety into various inorganic lead forms, proceeding through intermediates. | nih.gov |
| Chemical (Hydrolysis) | Phosphonate | Slow cleavage of the C-P bond, typically requiring strong acidic conditions not common in the environment. | nih.govresearchgate.net |
| Microbial (Biotic) | Phosphonate | Enzymatic cleavage of the C-P bond by microorganisms, often via the C-P lyase pathway, to acquire phosphorus. | nih.govresearchgate.netnih.gov |
Research on Chemical Speciation and Mobility of Lead Phosphonate in Aquatic and Terrestrial Systems
The environmental behavior of this compound is dictated by the chemical forms (speciation) it assumes and its resulting mobility in soil and water.
Aquatic Systems: In aquatic environments, the speciation of lead is heavily influenced by the presence of phosphates and phosphonates. Research on lead in drinking water systems treated with phosphate-based corrosion inhibitors provides valuable insights. In the absence of polyphosphates, lead tends to exist as colloidal particles. However, when complex-forming polyphosphates are present, lead can form dissolved species, or coordination complexes, that are strongly associated with phosphorus. This can increase the solubility and mobility of lead in the water column.
Conversely, orthophosphate is known to reduce lead solubility significantly. It promotes the precipitation of highly insoluble lead phosphate (B84403) compounds, such as hydroxypyromorphite (Pb₅(PO₄)₃OH), on the surfaces of pipes (B44673) and particles. This process effectively immobilizes the lead, removing it from the dissolved phase. The strong interaction between phosphonates and surfaces also contributes to their removal from aquatic systems through adsorption.
Terrestrial Systems: In soils, the mobility of lead phosphonate is generally low. Phosphonates exhibit a strong affinity for mineral surfaces, leading to significant adsorption. This strong surface interaction means that phosphonates, and the metals they are associated with, are largely retained within the soil matrix, limiting their transport to groundwater.
Development of Novel Chemical Remediation Strategies for Lead Phosphonate Contamination
Remediation strategies for soil and water contaminated with lead phosphonate focus primarily on immobilizing the lead to reduce its bioavailability and potential for migration. The most established chemical remediation technique involves the application of phosphorus-containing compounds.
This approach, known as in-situ stabilization or chemical immobilization, is based on the principle of converting soluble or bioavailable lead into highly insoluble and stable lead phosphate minerals. The addition of phosphate sources, such as rock phosphate or phosphoric acid, to lead-contaminated soil promotes the formation of pyromorphites, a group of lead phosphate minerals. These minerals are exceptionally stable over a wide range of environmental conditions, effectively locking the lead into the soil matrix and reducing its leachability by as much as 50% or more. This conversion significantly lowers the risk of lead uptake by plants and exposure to humans and wildlife.
Research has demonstrated the effectiveness of this method in various settings, including community gardens and former industrial sites. The efficiency of lead immobilization depends on factors such as soil pH, the type of phosphate amendment used, and the existing soil chemistry.
Beyond phosphorus-based amendments, other chemical remediation strategies are being explored. These include the use of:
Biochar: A charcoal-like material that can adsorb lead and other heavy metals.
Iron-based amendments: These can bind both lead and arsenic, which is useful in co-contaminated sites.
Microbial Remediation: Although a biological strategy, it relies on chemical processes. Microorganisms can immobilize lead through mechanisms such as bioprecipitation (forming insoluble lead compounds) and biomineralization.
These strategies aim to provide cost-effective and environmentally sound alternatives to traditional methods like soil excavation and disposal, which can be expensive and disruptive.
| Phosphate Source | Contaminant | Key Finding | Reported Efficiency |
|---|---|---|---|
| Rock Phosphate (RP) & Triple Superphosphate (TSP) | Lead (Pb) | Reduced the percentage of lead leached from contaminated soils. | Approximately 50% reduction in extractable lead at a 0.5% amendment level. |
| General Phosphate Addition | Lead (Pb) | Forms insoluble pyromorphite (B1263725) crystals, a non-toxic and non-bioavailable form of lead. | Reduces water-soluble lead by 40-95%. |
| Phosphorus and Manganese Dioxide | Lead (Pb) | Treatment of contaminated soil reduced lead absorption in animal studies. | Significantly lowered lead levels in rat tissue. |
Future Research Directions and Unexplored Avenues
Rational Design and Synthesis of Next-Generation Lead Phosphonate (B1237965) Analogs with Tailored Reactivity
The rational design and synthesis of new lead phosphonate analogs represent a primary frontier in tailoring material properties for specific applications. Current synthetic approaches, often relying on hydrothermal or solvothermal methods, provide a foundational basis. However, future efforts will increasingly focus on more precise and efficient synthetic strategies to create materials with predetermined structures and reactivity.
Key strategies for the rational design of next-generation lead phosphonate analogs include:
Ancillary Ligand Modification: The introduction of terminal ancillary ligands can occupy coordination sites on the lead ions, thereby controlling the dimensionality and topology of the resulting framework.
Steric Hindrance: Employing phosphonic acids with sterically demanding organic groups can prevent the extensive polymerization typical of metal phosphonates, leading to the formation of discrete molecular clusters or low-dimensional structures.
Use of Preformed Clusters: A controlled ligand exchange on preformed metal clusters offers a pathway to new structures that may not be accessible through direct synthesis.
Mixed-Ligand Systems: The incorporation of secondary ligands, such as carboxylates or sulfonates, can lead to the formation of hybrid materials with unique structural features and properties. For instance, hydrothermal reactions of lead(II) acetate (B1210297) with ligands like 5-sulfoisophthalic acid and N-(phosphonomethyl)-N-methylglycine have yielded novel 3D network structures. researchgate.netacs.org
Advanced Synthetic Methods: A move towards cleaner and more efficient synthetic methodologies is anticipated. This includes the adoption of high-throughput synthesis for rapid screening of reaction parameters and mechanochemical synthesis, which offers advantages such as shorter reaction times and reduced solvent usage. mdpi.com
The ability to rationally design these materials opens the door to fine-tuning their catalytic, optical, and electronic properties for a range of applications, from heterogeneous catalysis to sensing.
| Design Strategy | Objective | Potential Outcome | Example Precursors/Modifiers |
|---|---|---|---|
| Ancillary Ligand Modification | Control dimensionality and topology | Formation of 1D, 2D, or discrete molecular structures | Pyridine, bipyridine, phenanthroline |
| Steric Hindrance | Prevent extensive polymerization | Isolation of metal phosphonate clusters | Tert-butylphosphonic acid, phenylphosphonic acid |
| Use of Preformed Clusters | Access to novel structural motifs | Controlled assembly of complex architectures | Pre-synthesized lead-oxo clusters |
| Mixed-Ligand Systems | Create hybrid materials with unique properties | Enhanced thermal stability, tunable luminescence | Carboxylic acids, sulfonic acids researchgate.netacs.org |
| Advanced Synthetic Methods | Improve efficiency and sustainability of synthesis | Rapid discovery of new materials, solvent-free synthesis | High-throughput reactors, planetary ball mills mdpi.com |
Advanced In Situ Characterization Techniques for Probing Reaction Intermediates and Surface Processes
A deeper understanding of the formation mechanisms and surface reactivity of trilead dioxide phosphonate and its analogs is crucial for optimizing their performance. Advanced in situ characterization techniques, which allow for the real-time monitoring of materials under reaction conditions, are indispensable for this purpose. eolss.net These techniques can provide invaluable insights into reaction pathways, the identification of transient intermediates, and the nature of active sites. rsc.orgresearchgate.net
Future research will likely leverage a suite of in situ techniques to study lead phosphonates:
Spectroscopic Methods:
In situ Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques can identify surface-adsorbed species and monitor changes in the coordination environment of the phosphonate ligand during synthesis or catalysis. rsc.orgugent.be
In situ X-ray Absorption Spectroscopy (XAS): Techniques like X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) can provide information on the oxidation state and local coordination environment of the lead atoms under reaction conditions. rsc.org
In situ Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique can probe the local environment of phosphorus and other NMR-active nuclei, offering insights into structural transformations and the formation of intermediates. rsc.org
Diffraction and Imaging Techniques:
In situ X-ray Diffraction (XRD): XRD allows for the monitoring of crystalline phase evolution during solvothermal synthesis, helping to identify intermediate phases and understand crystallization kinetics. mdpi.comugent.be
In situ Transmission Electron Microscopy (TEM) and Scanning Tunneling Microscopy (STM): These high-resolution imaging techniques can visualize the growth of nanomaterials and changes in surface morphology in real-time. researchgate.net
By combining data from these techniques, researchers can construct a comprehensive picture of the dynamic processes occurring during the synthesis and application of lead phosphonates, paving the way for more rational catalyst and material design. eolss.net
| In Situ Technique | Information Gained | Application in Lead Phosphonate Research |
|---|---|---|
| FTIR/Raman Spectroscopy | Identification of surface species and functional groups rsc.orgugent.be | Monitoring ligand coordination changes during synthesis and catalysis |
| X-ray Absorption Spectroscopy (XAS) | Oxidation state and local coordination of metal centers rsc.org | Probing the electronic and geometric structure of lead sites |
| Solid-State NMR Spectroscopy | Local atomic environments and structural transformations rsc.org | Characterizing reaction intermediates and different phosphonate environments |
| X-ray Diffraction (XRD) | Crystalline phase evolution and kinetics mdpi.comugent.be | Following the formation of this compound from precursors |
| Electron Microscopy (TEM/STM) | Real-time imaging of morphology and growth researchgate.net | Visualizing the nucleation and growth of lead phosphonate nanoparticles |
Application of Machine Learning and Artificial Intelligence in Predicting Lead Phosphonate Properties and Reactions
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize materials discovery and design. nih.gov For lead phosphonates, these computational tools can accelerate the identification of new compounds with desired properties and predict their reactivity, thereby reducing the reliance on time-consuming trial-and-error experimentation. led-professional.comnih.gov
Key areas where ML and AI can be applied to lead phosphonate research include:
Predictive Modeling of Properties: ML algorithms can be trained on existing experimental and computational data to predict various properties of new lead phosphonate structures, such as thermal stability, bandgap, and catalytic activity. nih.govascopubs.org This can guide synthetic efforts towards the most promising candidates.
Reaction Outcome Prediction: AI models can predict the regioselectivity and product distribution of chemical reactions, which is particularly useful in designing functionalized phosphonate ligands. nih.govresearchgate.net
High-Throughput Screening: By rapidly screening vast virtual libraries of potential lead phosphonate structures, ML can identify materials with optimal characteristics for specific applications, such as gas storage or sensing. led-professional.com
Elucidation of Structure-Property Relationships: AI can help uncover complex and non-intuitive relationships between the structural features of lead phosphonates and their observed properties, leading to new design principles.
The development of robust and accurate ML models will require the generation of large, high-quality datasets of lead phosphonate properties, underscoring the importance of integrating computational and experimental efforts.
| AI/ML Application | Objective | Required Input Data | Potential Impact |
|---|---|---|---|
| Predictive Property Modeling | Forecast properties of new compounds nih.govascopubs.org | Structural information, known experimental/computational properties | Accelerated discovery of materials with desired functionalities |
| Reaction Outcome Prediction | Predict product distribution and selectivity nih.govresearchgate.net | Reactant structures, reaction conditions, known outcomes | Rational design of synthetic pathways for functionalized analogs |
| High-Throughput Virtual Screening | Identify promising candidates from large databases led-professional.com | Large virtual libraries of chemical structures | Efficient exploration of the vast chemical space of lead phosphonates |
| Structure-Property Relationship Elucidation | Uncover complex correlations | Comprehensive datasets of structures and properties | Development of new design rules for advanced materials |
Cross-Disciplinary Research Integrating this compound Studies with Emerging Fields (e.g., Nanotechnology, Supramolecular Chemistry)
The future of this compound research will be significantly enriched by its integration with other scientific disciplines, particularly nanotechnology and supramolecular chemistry. These synergistic interactions will unlock new possibilities for creating advanced materials and systems.
Nanotechnology: The synthesis of this compound as nanoparticles, nanowires, or thin films can lead to materials with enhanced properties due to quantum confinement effects and high surface-area-to-volume ratios. Potential applications in nanotechnology include:
Nanosensors: Functionalized lead phosphonate nanoparticles could be developed for the selective detection of specific molecules or ions.
Catalysis: Nanostructured lead phosphonates could exhibit enhanced catalytic activity and selectivity due to the increased number of active sites.
Nanomedicine: While toxicity is a concern, the principles of creating nanostructured lead-based materials could inform the design of other, safer metal-organic frameworks for applications like drug delivery and medical imaging. ub.edu
Supramolecular Chemistry: This field, which focuses on non-covalent interactions, offers a powerful toolkit for the self-assembly of lead phosphonate building blocks into complex, functional architectures. nih.gov
Crystal Engineering: By employing principles of supramolecular chemistry, it is possible to direct the assembly of lead phosphonate units into predictable and well-defined crystalline networks through hydrogen bonding and π-π stacking interactions. researchgate.net
Host-Guest Chemistry: Porous lead phosphonate frameworks could be designed to act as hosts for specific guest molecules, with potential applications in separation, storage, and sensing.
Self-Healing Materials: The reversible nature of supramolecular interactions could be exploited to create lead phosphonate-based materials with self-healing properties.
By embracing these cross-disciplinary approaches, the scientific community can expand the fundamental understanding of this compound and harness its potential in a new generation of advanced materials.
Q & A
What are the validated analytical techniques for detecting Trilead dioxide phosphonate in polymer matrices, and what challenges arise in quantification?
Basic Research Question
this compound is commonly analyzed using inductively coupled plasma mass spectrometry (ICP-MS) or X-ray fluorescence (XRF) to quantify lead content, as direct detection of the compound is complicated by its UVCB (Unknown or Variable Composition, Complex Reaction Products, or Biological Materials) nature . Chromatographic methods like HPLC-ICP-MS may separate lead species in polymer extracts. Challenges include matrix interference in recycled PVC and the lack of standardized reference materials, requiring researchers to validate methods using spiked samples and cross-calibration with alternative lead compounds .
How can conflicting reproductive toxicity data for this compound be reconciled across in vitro and in vivo studies?
Advanced Research Question
Discrepancies often stem from differences in exposure routes (e.g., inhalation vs. dermal), particle size distribution, and bioavailability. Researchers should:
- Conduct meta-analyses to identify confounding variables (e.g., dosing protocols, model organisms) .
- Use computational toxicology tools (e.g., QSAR models) to predict dose-response relationships.
- Perform comparative studies with controlled parameters, such as using standardized OECD guidelines for reproductive toxicity testing .
What molecular mechanisms underlie the reproductive toxicity of this compound?
Basic Research Question
Current hypotheses focus on lead-induced oxidative stress disrupting steroidogenesis and gametogenesis. Key methodologies include:
- In vitro assays : Measuring reactive oxygen species (ROS) in Leydig or Sertoli cell lines exposed to lead compounds .
- Gene expression profiling : RNA sequencing to identify dysregulated pathways (e.g., Nrf2/ARE signaling) .
- Histopathological analysis : Ovarian and testicular tissue sections from rodent models to assess structural damage .
What advanced methodologies are suitable for quantifying this compound in heterogeneous recycled PVC mixtures?
Advanced Research Question
Due to its UVCB classification and matrix complexity, researchers should:
- Employ synchrotron-based X-ray absorption spectroscopy (XAS) to speciate lead compounds without extraction .
- Combine thermogravimetric analysis (TGA) with ICP-MS to correlate thermal decomposition profiles with lead release .
- Develop machine learning models trained on spectral libraries to differentiate lead species in mixed waste streams .
What synthesis protocols ensure high-purity this compound for reproducible toxicology studies?
Basic Research Question
Synthesis involves reacting lead oxide with phosphonic acid under controlled pH and temperature. Critical steps include:
- Precursor purification : Removing trace metals via recrystallization or ion exchange .
- Stoichiometric validation : Confirming molar ratios using elemental analysis (EA) and Fourier-transform infrared spectroscopy (FTIR) .
- Purity assessment : Testing via differential scanning calorimetry (DSC) to detect phase impurities .
How can researchers design environmental persistence studies for this compound while adhering to EU regulatory constraints?
Advanced Research Question
To align with REACH regulations (Annex XV):
- Leaching experiments : Simulate landfill conditions using synthetic leachates (e.g., pH 4–9) and measure lead migration via ICP-OES .
- Fate modeling : Apply EUPHORIA or EUSES models to predict soil and water compartmentalization, incorporating bioavailability adjustments for lead .
- Regulatory compliance : Collaborate with ECHA-certified labs for data validation and pre-submission consultations to address Annex XIV restrictions .
What strategies mitigate analytical false positives when detecting this compound in consumer products?
Advanced Research Question
False positives arise from co-occurring lead compounds (e.g., lead stearates). Solutions include:
- Speciation analysis : Using tandem mass spectrometry (LC-MS/MS) with lead isotope fingerprinting .
- Sample pretreatment : Sequential extraction with chelating agents (e.g., EDTA) to isolate phosphonate-bound lead .
- Method validation : Participating in interlaboratory trials via ECHA’s SVHC proficiency testing programs .
How do particle size and crystallinity impact the toxicokinetics of this compound?
Advanced Research Question
Nanoparticulate forms (<100 nm) exhibit higher bioavailability. Researchers should:
- Characterize particles using dynamic light scattering (DLS) and transmission electron microscopy (TEM) .
- Compare absorption rates in zebrafish models via confocal imaging with lead-specific fluorophores .
- Model pharmacokinetics using PBPK software (e.g., GastroPlus) to extrapolate interspecies differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
